molecular formula C10H14Cl4N2 B1302702 1-(2,5-dichlorophenyl)piperazine Dihydrochloride CAS No. 827614-47-1

1-(2,5-dichlorophenyl)piperazine Dihydrochloride

Cat. No.: B1302702
CAS No.: 827614-47-1
M. Wt: 304 g/mol
InChI Key: CYCGXYKRUBKWHT-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)piperazine Dihydrochloride is a chemical compound with the empirical formula C10H14Cl4N2 and a molecular weight of 304.04 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two chlorine atoms on the phenyl ring and a piperazine ring.

Scientific Research Applications

1-(2,5-Dichlorophenyl)piperazine Dihydrochloride has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: This compound is used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a tool compound in the study of receptor-ligand interactions and other biochemical phenomena.

    Medicine: Research on this compound includes its potential therapeutic applications. It may be explored for its pharmacological properties and potential use in the treatment of various medical conditions.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Safety and Hazards

1-(2,5-dichlorophenyl)piperazine Dihydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride typically involves the reaction of 2,5-dichloroaniline with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts or other additives to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)piperazine Dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.2ClH/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCGXYKRUBKWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374213
Record name 1-(2,5-dichlorophenyl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-47-1
Record name 1-(2,5-dichlorophenyl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-47-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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